Fandofloxacin
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Overview
Description
Fandofloxacin is a synthetic fluoroquinolone antibacterial agent. It was initially developed by DONG WHA PHARM Co., Ltd. and is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The compound’s molecular formula is C20H19ClF2N4O3, and it is classified as a topoisomerase II inhibitor .
Preparation Methods
The synthesis of Fandofloxacin involves several key steps:
Condensation: Ethyl 2,4,5-trifluorobenzoylacetate is condensed with triethyl orthoformate in refluxing acetic anhydride to produce benzoyl ethoxyacrylate.
Enamine Formation: The benzoyl ethoxyacrylate is further condensed with 2-amino-5-fluoropyridine to afford enamine.
Cyclization: The enamine undergoes cyclization in the presence of potassium carbonate to form a quinolone derivative.
Substitution: The 7-fluoride group of the quinolone is displaced by N-methylpiperazine in cold pyridine to yield the piperazinyl quinolone.
Hydrolysis: Finally, ester hydrolysis under acidic conditions yields this compound.
Chemical Reactions Analysis
Fandofloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to changes in its antibacterial activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form new derivatives.
Hydrolysis: Ester hydrolysis is a common reaction used in its synthesis.
Common reagents and conditions used in these reactions include potassium carbonate, N-methylpiperazine, and acidic hydrolysis conditions. Major products formed from these reactions include various quinolone derivatives .
Scientific Research Applications
Fandofloxacin has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of bacterial infections, including urinary tract infections and other urogenital diseases . Its broad-spectrum activity makes it a valuable compound in the field of infectious diseases. Additionally, this compound has been investigated for its developmental toxicity and pharmacokinetics .
Mechanism of Action
Fandofloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Fandofloxacin is similar to other fluoroquinolone antibiotics such as ciprofloxacin and ofloxacin. it possesses unique structural features, including the presence of a 5-fluoropyridin-2-yl group, which contributes to its distinct antibacterial spectrum . Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Ofloxacin: Another fluoroquinolone with similar mechanisms of action but different pharmacokinetic properties.
Finafloxacin: A newer fluoroquinolone with enhanced activity under acidic conditions .
This compound’s unique structural attributes and broad-spectrum activity make it a valuable addition to the fluoroquinolone class of antibiotics.
Properties
CAS No. |
164150-99-6 |
---|---|
Molecular Formula |
C20H18F2N4O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H18F2N4O3/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18/h2-3,8-11H,4-7H2,1H3,(H,28,29) |
InChI Key |
AWCAUUQZTXYMPB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F |
Synonyms |
1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride DW 116 DW-116 |
Origin of Product |
United States |
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